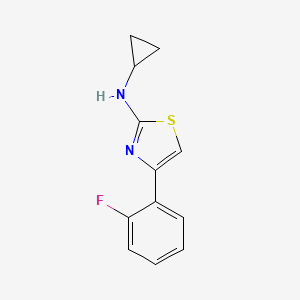

n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine

Description

n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine (CAS: 949241-61-6) is a thiazole derivative featuring a cyclopropylamine substituent at the 2-position and a 2-fluorophenyl group at the 4-position of the thiazole ring. Its synthesis typically involves the reaction of carbonyl compounds with thiosemicarbazide and halogenated cyclopropane derivatives, as demonstrated in the preparation of structurally related 4-cyclopropyl-5-(2-fluorophenyl)thiazole derivatives . The compound’s structural uniqueness lies in the combination of the electron-withdrawing fluorine atom on the phenyl ring and the sterically constrained cyclopropyl group, which may enhance its pharmacological stability and target specificity.

Properties

Molecular Formula |

C12H11FN2S |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-cyclopropyl-4-(2-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H11FN2S/c13-10-4-2-1-3-9(10)11-7-16-12(15-11)14-8-5-6-8/h1-4,7-8H,5-6H2,(H,14,15) |

InChI Key |

VWJHOHKCSQUKGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C3=CC=CC=C3F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied for their biological activities, with substituents on the thiazole ring critically influencing their properties. Below is a systematic comparison of n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine with structurally analogous compounds:

Substituent Effects on the Aromatic Ring

- Fluorophenyl vs. Chlorophenyl Derivatives: n-Cyclopropyl-4-(2,5-dichlorophenyl)thiazol-2-amine (): Replacing the 2-fluorophenyl group with a 2,5-dichlorophenyl moiety introduces stronger electron-withdrawing effects. This substitution may alter binding affinity in biological systems, as chlorine atoms increase lipophilicity and steric bulk compared to fluorine . The dichlorophenyl substituent enhances antibacterial activity in similar compounds .

Cyclopropyl vs. Other Alkyl/Aryl Groups

- 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (): The nitro group at the 4′-position and tosyl protection at the amine significantly increase electron deficiency, which may enhance reactivity in electrophilic substitution reactions. However, the lack of a cyclopropyl group reduces conformational rigidity compared to the target compound .

- However, this modification may also reduce membrane permeability compared to the compact cyclopropyl group in the target compound .

Functional Group Additions

- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine (): This derivative incorporates multiple substituents (methoxy, methyl, propynyl) and a chiral center, leading to enhanced receptor selectivity but complicating synthesis. The target compound’s simpler structure offers advantages in scalability .

- 4-(4-Chlorophenyl)-N,N-bis((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (): The triazolyl groups introduce hydrogen-bonding capacity, improving interactions with biological targets. However, increased molecular weight (MW = 560.11 g/mol) may reduce bioavailability compared to the target compound (MW = 234.29 g/mol) .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine in academic research?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions between cyclopropylamine and fluorophenyl-substituted thiazole precursors. Key steps include:

- Amine-thiazole coupling : Reacting cyclopropylamine with a pre-functionalized thiazole intermediate (e.g., 4-(2-fluorophenyl)thiazol-2-amine) under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Use column chromatography or recrystallization, followed by validation via HPLC to ensure >95% purity .

- Critical Data : Monitor reaction progress via TLC and confirm product identity using spectroscopic techniques (see FAQ 2).

Q. Which spectroscopic techniques are critical for characterizing n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine, and what key data should be analyzed?

- Methodological Answer :

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to study the electronic properties of n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP with Becke’s exchange and Lee-Yang-Parr correlation ).

- Key Analyses :

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the thiazole ring and fluorophenyl group.

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge transfer interactions (bandgap <3 eV suggests biological activity) .

- Validation : Compare computed vibrational frequencies (IR) and NMR shifts with experimental data to refine models .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies of thiazol-2-amine derivatives?

- Methodological Answer :

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to control assays (e.g., microbial growth inhibition ).

- Structural analogs : Compare activity trends with derivatives like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine to identify substituent effects .

- Mechanistic studies : Employ molecular docking to assess binding affinity to target proteins (e.g., bacterial cell wall enzymes ).

Q. How can X-ray crystallography and hydrogen bonding analysis aid in understanding the structural stability of n-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- SHELX refinement : Use SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., N-H⋯N/S interactions) .

- Key Insights :

- Intermolecular interactions : Stabilize crystal packing via π-π stacking (fluorophenyl-thiazole) and C-H⋯F contacts .

- Protonation states : Compare with mono-hydrobromide salts (e.g., N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine) to assess pH-dependent stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial efficacy of thiazol-2-amine derivatives?

- Methodological Answer :

- Replicate assays : Use standardized strains (e.g., S. aureus ATCC 25923) and MIC protocols .

- Control for solvent effects : Compare DMSO vs. aqueous solubility impacts on activity .

- Cross-validate with computational models : Correlate antibacterial activity with electronic descriptors (e.g., HOMO localization on thiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.